molecular formula C12H14N2O B2874057 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one CAS No. 861359-04-8

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2874057
CAS No.: 861359-04-8
M. Wt: 202.257
InChI Key: OEYKDPCWPCBYJC-UHFFFAOYSA-N
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Description

Significance of Indazole Derivatives in Chemical Research

Indazole, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.govnih.gov Though relatively rare in nature, synthetic indazole derivatives exhibit a vast array of biological activities, making them a focal point of extensive research. nih.govcymitquimica.com This privileged structure is found in numerous compounds with therapeutic potential, including anti-inflammatory, antimicrobial, anti-cancer, and anti-HIV agents. nih.govcymitquimica.comnih.gov

The versatility of the indazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's pharmacological properties. nih.gov Several FDA-approved drugs incorporate the indazole motif, underscoring its importance in drug design and development. kyoto-u.ac.jpresearchgate.net For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, and benzydamine (B159093) is utilized as a non-steroidal anti-inflammatory drug. researchgate.net The demonstrated success of these molecules continues to fuel research into novel indazole-based compounds for a wide range of diseases. kyoto-u.ac.jpresearchgate.net

Role of Ketone Moieties in Molecular Design and Reactivity

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is fundamental to organic chemistry. rsc.orgresearchgate.netorganic-chemistry.org The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, is the primary driver of its reactivity. researchgate.netvulcanchem.com This electronic arrangement makes the carbonyl carbon an electrophile, susceptible to attack by nucleophiles, which is one of the most common reaction pathways for ketones. vulcanchem.comchemicalbook.com

In molecular design, ketones serve as crucial building blocks and synthetic intermediates for creating more complex organic compounds. organic-chemistry.orgvulcanchem.com Their reactions, such as nucleophilic addition, aldol (B89426) condensation, and reductions to alcohols, are cornerstone transformations in organic synthesis. organic-chemistry.orgsytracks.com The ketone moiety is also present in many biologically important molecules, including steroids (like cortisone), sugars, and numerous pharmaceuticals, where it can be essential for binding to biological targets. rsc.orgorganic-chemistry.orgvulcanchem.com The stability and reactivity of ketones make them nearly ideal chemical intermediates in the synthesis of intricate molecular structures. vulcanchem.com

Contextualization of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one in Academic Inquiry

While extensive academic literature dedicated specifically to this compound is not prominent, the compound can be contextualized as an N-acyl indazole. Such structures are typically synthesized through the acylation of the indazole ring, a common synthetic transformation. chemicalbook.com The reaction of 1H-indazole with an acylating agent like pivaloyl chloride (2,2-dimethylpropanoyl chloride) would yield the target compound. Studies on the acylation of indazole indicate that substitution at the N-1 position is often the thermodynamically more stable and favored outcome. nih.gov

This particular molecule combines the pharmacologically significant indazole scaffold with a pivaloyl group. The bulky tert-butyl component of the pivaloyl group can introduce steric hindrance, potentially influencing the molecule's conformation, stability, and interactions with biological targets. N-acyl derivatives of nitrogen heterocycles like imidazole (B134444) are known to be reactive acyl transfer agents, and this reactivity can be tuned by modifying the steric and electronic properties of the acyl group. nih.gov

Given the established importance of its constituent parts, this compound is a logical target for synthesis within research programs, likely as an intermediate for more complex molecules or for inclusion in chemical libraries for biological screening.

Table 1: Computed Physicochemical Properties of this compound

Below is an interactive table detailing the key computed properties of the compound.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
IUPAC Name 1-(1H-indazol-1-yl)-2,2-dimethylpropan-1-one
Canonical SMILES CC(C)(C)C(=O)N1N=CC2=CC=CC=C21
Topological Polar Surface Area 38.0 Ų (calculated)
LogP (Predicted) ~2.5 (estimated)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bond Count 2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-indazol-1-yl-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-10-7-5-4-6-9(10)8-13-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYKDPCWPCBYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2=CC=CC=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 Indazol 1 Yl 2,2 Dimethylpropan 1 One and Analogues

Established Synthetic Pathways to the Indazole Core

The construction of the indazole ring system is a foundational aspect of the synthesis of 1-(indazol-1-yl)-2,2-dimethylpropan-1-one. A variety of methods have been developed to afford the indazole core, often allowing for the introduction of substituents that can be further modified.

One prominent method involves the intramolecular C-H amination of aminohydrazones. This approach, which can be catalyzed by palladium, provides a direct route to the 1H-indazole scaffold. acs.org Another widely employed strategy is the cyclization of o-haloaryl N-sulfonylhydrazones, which can be mediated by copper catalysts. acs.org

Classical methods for indazole synthesis often start from readily available precursors. For instance, the ring opening of isatin, followed by diazotization and reductive cyclization, yields 1H-indazole-3-carboxylic acid. nih.gov Similarly, o-toluidine (B26562) can be converted to 1H-indazole through diazotization and subsequent ring closure. nih.gov The diazotization-cyclization of o-alkynylanilines is another effective method for producing 3-substituted 1H-indazoles. nih.gov

A summary of selected synthetic precursors and methods for the indazole core is presented below:

Starting MaterialReagents and ConditionsProduct
AminohydrazonesPalladium catalyst1H-Indazoles acs.org
o-Haloaryl N-sulfonylhydrazonesCopper catalyst1H-Indazoles acs.org
Isatin1. Aqueous alkali; 2. Diazotization; 3. Reductive cyclization1H-Indazole-3-carboxylic acid nih.gov
o-ToluidineNaNO2, acetic acid1H-Indazole nih.gov
2-AlkynylanilinesDiazotization, cyclization3-Substituted 1H-indazoles nih.gov

Installation and Functionalization of the 2,2-Dimethylpropan-1-one Moiety

Once the indazole core is synthesized, the next critical step is the installation of the 2,2-dimethylpropan-1-one group, typically at the N-1 position. This is generally achieved through N-acylation of the pre-formed indazole.

A notable and highly selective method for the N-1 acylation of indazoles is an electrochemical approach. acs.orgnih.govorganic-chemistry.org This "anion pool" method involves the electrochemical reduction of the indazole to generate an indazole anion, which then reacts with an acid anhydride, such as pivalic anhydride, to selectively yield the N-1 acylated product. acs.orgnih.govorganic-chemistry.org This technique is advantageous as it is base-free and avoids the formation of stoichiometric byproducts. organic-chemistry.org

Traditional N-acylation methods can also be employed, often involving the reaction of indazole with pivaloyl chloride in the presence of a base. However, these methods can sometimes lead to a mixture of N-1 and N-2 isomers, necessitating careful control of reaction conditions to favor the desired N-1 substitution. nih.govnih.gov The choice of solvent and base can significantly influence the regiochemical outcome of the acylation. nih.gov

Strategies for Derivatization and Structural Modification

The development of analogues of this compound often requires further derivatization of the molecule. This can be achieved through substitutions on the indazole ring or modifications of the ketone side chain.

Substitutions on the Indazole Ring System

The indazole ring is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov Halogenation, nitration, and sulfonation are common transformations that can be performed on the indazole core. nih.gov The position of substitution is influenced by the existing substituents on the ring and the reaction conditions. For example, chlorination of 1H-indazole in an acidic medium can lead to a mixture of 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. nih.gov These substituted indazoles can then be acylated with the 2,2-dimethylpropan-1-one moiety.

Modifications of the Ketone Side Chain

Modification of the 2,2-dimethylpropan-1-one side chain offers another avenue for creating analogues. While direct functionalization of the sterically hindered t-butyl group is challenging, reactions at the α-position of the ketone are feasible. General strategies for the α-functionalization of ketones, such as α-halogenation followed by nucleophilic substitution, can potentially be applied. acs.orgnih.govresearchgate.net Furthermore, the carbonyl group itself can be a site for modification. For instance, reduction of the ketone would yield the corresponding alcohol, which could be further functionalized. The Wolff-Kishner reduction provides a method to deoxygenate the carbonyl group to a methylene (B1212753) group. libretexts.org Additionally, the addition of carbon nucleophiles, such as Grignard reagents or organolithium compounds, to the carbonyl can extend the carbon chain. khanacademy.org

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in the efficient synthesis of the indazole core. As mentioned earlier, palladium-catalyzed intramolecular C-H amination is a powerful tool for constructing the indazole ring. acs.org This method is valued for its atom economy and ability to form the key C-N bond directly. Two primary palladium-catalyzed approaches for indazole synthesis are the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones and the catalytic C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. organic-chemistry.org These catalytic systems often allow for milder reaction conditions and can tolerate a variety of functional groups. organic-chemistry.org Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is another important catalytic method for indazole synthesis. acs.org

Regiochemical and Stereochemical Considerations in Synthesis

A primary regiochemical challenge in the synthesis of this compound is controlling the site of N-substitution on the indazole ring. Indazole has two reactive nitrogen atoms, N-1 and N-2, and alkylation or acylation can potentially occur at either position, leading to a mixture of isomers. nih.gov

Generally, the N-1 substituted indazole is the thermodynamically more stable isomer, while the N-2 isomer is often the kinetically favored product. nih.gov The ratio of N-1 to N-2 isomers is influenced by several factors, including the nature of the electrophile, the solvent, the base used, and the presence of substituents on the indazole ring. nih.govnih.gov For instance, N-acylation often favors the N-1 position, potentially through the isomerization of an initially formed N-2 acylindazole to the more stable N-1 regioisomer. nih.gov The electrochemical acylation method demonstrates high selectivity for the N-1 position. acs.orgorganic-chemistry.org

The target molecule, this compound, is achiral, so stereochemical considerations are not directly relevant to its synthesis. However, if chiral substituents are introduced on the indazole ring or if the ketone side chain is modified to create a stereocenter, then stereoselective synthetic methods would be necessary to control the absolute configuration of the final product.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways Involving the Indazole Heterocycle

The indazole ring is an aromatic heterocycle that can participate in a variety of chemical transformations. When acylated at the N1 position, as in 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, the reactivity of the heterocyclic ring is significantly modulated. The electron-withdrawing nature of the pivaloyl group at N1 generally deactivates the ring towards electrophilic substitution compared to unsubstituted indazole.

Mechanistic pathways involving the indazole moiety primarily include:

Electrophilic Substitution: While deactivated, electrophilic attack is still possible, typically directed to the C3 position. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can occur at this position, often requiring harsher conditions than for unsubstituted indazoles. chim.it

Metal-Catalyzed Cross-Coupling: The C-H bonds of the indazole ring, particularly at the C3 position, can be functionalized through transition-metal-catalyzed reactions. chim.it Palladium-catalyzed direct arylation or alkenylation represents a key pathway for building molecular complexity. chim.it

Deprotonation/Metalation: The hydrogen atom at the C3 position is the most acidic proton on the indazole ring system (aside from the N-H in an unsubstituted indazole). Treatment with a strong base can lead to deprotonation, forming an anion that can react with various electrophiles. This pathway is crucial for introducing a range of substituents at the C3 position.

Rearrangement Reactions: Acyl groups on the indazole nitrogen can sometimes undergo thermal or acid/base-catalyzed rearrangement. For instance, a thermally induced acyl rearrangement of 2-acyl-2H-indazoles has been shown to occur, and while the target compound is a 1-acyl-1H-indazole, the potential for migration to other positions under specific conditions exists. thieme-connect.de

The regioselectivity of these reactions is a critical aspect, with the N1-pivaloyl group sterically and electronically directing incoming reagents.

Reactivity of the 2,2-Dimethylpropan-1-one Ketone Functionality

The ketone functionality in this compound is characterized by the bulky tert-butyl group attached to the carbonyl carbon. This steric hindrance is the single most dominant factor governing its reactivity.

Key aspects of its reactivity profile include:

Nucleophilic Addition: The carbonyl carbon is electrophilic, but its reactivity towards nucleophiles is significantly diminished compared to less hindered ketones like acetone or even acetophenone. libretexts.orgyoutube.com Strong, sterically unhindered nucleophiles are generally required for addition to occur at an appreciable rate.

Enolate Formation: The pivaloyl group lacks α-hydrogens on the tert-butyl side, meaning enolate formation can only occur by deprotonation of the indazole ring itself, which is not a typical ketone enolization. This inability to form a standard α-keto enolate restricts its participation in common ketone reactions like aldol (B89426) condensations or α-halogenation.

Reduction: The carbonyl can be reduced to a secondary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents may be ineffective due to the steric hindrance.

Reductive Cleavage: The amide-like C(O)-N bond can be cleaved under certain reductive conditions, which would separate the pivaloyl group from the indazole ring. cmu.edu

The table below compares the general reactivity of different ketone types towards nucleophilic attack.

Ketone TypeExampleRelative ReactivitySteric HindranceElectronic Effects
Unhindered AliphaticAcetoneHighLowAlkyl groups are weakly donating
Hindered Aliphatic2,2-Dimethylpropan-1-one LowHight-Butyl group is strongly donating and bulky
Aryl KetoneAcetophenoneMediumMediumPhenyl group is withdrawing by induction but can donate via resonance

Intramolecular and Intermolecular Reactions

The bifunctional nature of this compound allows for both intramolecular and intermolecular reactions.

Intramolecular Reactions: These reactions involve the interaction between the pivaloyl group and the indazole ring within the same molecule.

Cyclization: Under certain conditions, typically involving a catalyst or activation, the carbonyl group could potentially interact with the C7 position of the indazole ring to form a new fused-ring system. Such intramolecular annulation reactions are known for other heterocyclic systems. researchgate.net For this to occur, the molecule would need to adopt a specific conformation to bring the reactive centers into proximity.

Rearrangement: As mentioned, intramolecular migration of the acyl group from N1 to N2 or to a carbon atom on the ring could be possible under thermal or catalytic conditions. thieme-connect.de

Intermolecular Reactions: These reactions involve the interaction of the molecule with external reagents.

Nucleophilic Attack at Carbonyl: As discussed, this is sterically hindered but possible with potent nucleophiles.

Electrophilic Attack on Indazole: This typically occurs at the C3 position, leading to functionalization of the heterocycle.

Dimerization or Polymerization: While less common for this specific structure, under radical or highly energetic conditions, intermolecular reactions leading to oligomers could be envisioned.

Radical Processes and Electron Transfer Mechanisms

Radical Functionalization: The indazole ring can undergo radical substitution. For example, radical C3-nitration and C3-alkylation of indazole derivatives have been successfully achieved using radical initiators. chim.it A plausible mechanism involves the generation of a radical species that attacks the electron-rich heterocycle, followed by rearomatization. The anti-inflammatory drug Benzydamine (B159093), which contains an indazole core, has been shown to participate in photosensitized electron transfer reactions. nih.gov

Single Electron Transfer (SET): The molecule can act as either an electron donor or acceptor in SET processes. The nitrogen lone pairs and the aromatic π-system of the indazole ring can donate an electron under oxidative conditions. Conversely, the π-system can accept an electron to form a radical anion under reductive conditions. Such processes are often initiated photochemically or through interaction with redox-active metals.

The general mechanism for a radical attack on the indazole ring can be summarized as:

Initiation: Formation of a radical species (R•) from an initiator.

Propagation: Attack of the radical (R•) on the C3 position of the indazole ring to form a stabilized radical intermediate.

Termination/Oxidation: The intermediate is then oxidized to the final substituted product, regenerating the aromatic system.

Computational Probes into Reaction Kinetics and Thermodynamics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reactivity and mechanistic pathways of molecules like this compound. nih.govresearchgate.net These studies can predict various properties without the need for empirical measurement.

Kinetic Analysis: DFT calculations can be used to map the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energies (Ea). A lower activation energy implies a faster reaction rate. For example, one could computationally compare the activation barriers for electrophilic attack at different positions on the indazole ring to predict regioselectivity. nih.gov

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. nih.govcore.ac.uk

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely localized on the indazole ring.

The LUMO is associated with the ability to accept electrons (electrophilicity). The LUMO may be centered on the indazole ring or the carbonyl group.

The HOMO-LUMO gap (ΔE) is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov

The following table presents typical DFT-calculated parameters for indazole derivatives, which provide insight into the expected properties of this compound.

ParameterDescriptionTypical Calculated Value (for Indazole Derivatives)Implication for Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eVIndicates nucleophilic character, likely centered on the indazole π-system.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5 eVIndicates electrophilic character.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO4.0 to 5.0 eVA relatively large gap suggests high kinetic stability.
Dipole Moment (μ)Measure of molecular polarity2.0 to 4.0 DebyeIndicates the molecule is polar, affecting solubility and intermolecular interactions.

Advanced Spectroscopic and Analytical Characterization for Structural Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural assignment of 1- and 2-substituted indazoles, as the spectra for the two isomer types are typically distinct enough to serve as diagnostic tools. nih.gov The substitution pattern on the indazole ring significantly influences the chemical shifts of the ring's protons and carbons, allowing for clear differentiation.

While specific experimental data for 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one were not found in publicly available literature, the expected spectral characteristics can be predicted based on the known effects of N-acylation on the indazole ring system.

The ¹H NMR spectrum is used to identify the chemical environment of protons within the molecule. For an N-1 substituted indazole bearing an acyl group, such as a pivaloyl group (2,2-dimethylpropan-1-one), distinct signals are expected for the protons of the indazole ring and the tert-butyl group.

A key diagnostic feature for N-1 acylation is the significant downfield shift of the H-7 proton. nih.gov This is due to the deshielding anisotropic effect of the carbonyl group, which is spatially oriented in proximity to the H-7 proton. The protons on the benzene (B151609) portion of the indazole ring (H-4, H-5, H-6, and H-7) would appear as a complex multiplet system, while the proton at the 3-position (H-3) would likely appear as a distinct singlet further downfield. The nine protons of the tert-butyl group would be chemically equivalent and thus appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Expected ¹H NMR Spectral Data for this compound Data is illustrative and based on general principles for N-acylated indazoles. Solvent: CDCl₃.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
H-7~8.3 - 8.5dDownfield shift due to carbonyl deshielding.
H-3~8.1 - 8.2sProton on the pyrazole (B372694) ring.
H-4/H-6~7.7 - 7.8d or tAromatic region.
H-5~7.3 - 7.5tAromatic region.
-C(CH₃)₃~1.5s9 equivalent protons of the tert-butyl group.

¹³C NMR spectroscopy is a particularly effective method for assigning the substitution position in indazole derivatives. researchgate.net The spectrum provides information on all unique carbon atoms in the molecule.

For this compound, distinct signals would be expected for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the seven carbons of the indazole ring. The carbonyl carbon signal would appear significantly downfield (~175-178 ppm). The carbons of the indazole ring would resonate in the aromatic region (typically ~110-140 ppm), with their specific shifts being influenced by the N-1 substitution.

Table 2: Expected ¹³C NMR Spectral Data for this compound Data is illustrative and based on general principles for N-acylated indazoles. Solvent: CDCl₃.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Carbonyl)~177
C-7a~140
C-3~135
C-3a~128
C-5~127
C-6~123
C-4~121
C-7~115
-C(CH₃)₃ (Quaternary)~41
-C(CH₃)₃ (Methyl)~28

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HSQC experiment would correlate directly bonded proton and carbon atoms, confirming the assignments for C-3/H-3, C-4/H-4, C-5/H-5, C-6/H-6, C-7/H-7, and the methyl groups of the pivaloyl moiety.

An HMBC experiment would reveal longer-range (2-3 bond) correlations. For instance, correlations would be expected from the H-7 proton to the carbonyl carbon (C=O) and from the tert-butyl protons to the carbonyl carbon, providing definitive evidence for the connectivity of the pivaloyl group to the indazole N-1 nitrogen.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern upon ionization, which can further confirm the structure.

LC-MS is a powerful technique that separates compounds in a mixture before they are introduced into the mass spectrometer. d-nb.info For a pure sample of this compound (molecular formula C₁₂H₁₄N₂O), analysis by LC-MS using a soft ionization technique like electrospray ionization (ESI) in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. This would confirm the molecular weight of the compound.

Table 3: Expected LC-MS Data for this compound

ParameterExpected Value
Molecular FormulaC₁₂H₁₄N₂O
Exact Mass202.1106 g/mol
Expected [M+H]⁺ Ion (m/z)203.1184

GC-MS combines gas chromatography for separation with mass spectrometry for detection. scielo.br Using a hard ionization technique like Electron Ionization (EI), the molecule is fragmented into characteristic pieces. The fragmentation pattern of N-acyl indazoles is often predictable. researchgate.net

For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 202. A very prominent fragment would be expected from the alpha-cleavage of the pivaloyl group, resulting in the formation of the tert-butyl cation at m/z 57. Another significant fragmentation pathway would involve the loss of the entire pivaloyl group (C₅H₉O•) to give the indazole radical cation at m/z 117, or the loss of the tert-butyl radical to form an indazol-1-yl-carbonyl cation at m/z 145. These characteristic fragments provide strong evidence for the proposed structure.

Table 4: Expected Major Fragments in GC-MS (EI) for this compound

m/zProposed Fragment Identity
202[M]⁺ (Molecular Ion)
145[M - C(CH₃)₃]⁺
117[Indazole]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data, including exact mass measurements and fragmentation patterns for this compound, were not found in published scientific literature. This technique is crucial for confirming the elemental composition of a molecule by measuring its mass with very high accuracy.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

An experimental Fourier-Transform Infrared (FT-IR) spectrum for this compound is not available in the searched spectral databases and literature. An FT-IR spectrum would provide a unique vibrational fingerprint, identifying the functional groups present in the molecule, such as the carbonyl (C=O) stretch, C-N stretching of the indazole ring, and vibrations associated with the tert-butyl group.

X-ray Diffraction for Solid-State Structural Elucidation

No crystal structure data for this compound has been deposited in crystallographic databases. X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing information.

Chromatographic Techniques for Purity Assessment and Isolation

While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of synthetic compounds, specific methods, retention times, or chromatograms for the analysis and isolation of this compound have not been detailed in the available literature.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic distribution, stability, and reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical investigations.

For "1-(Indazol-1-yl)-2,2-dimethylpropan-1-one," DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also provide insights into the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate the distribution of electron density and generate a Molecular Electrostatic Potential (MEP) map. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, identifying potential sites for electrophilic and nucleophilic attack. In studies of other indazole derivatives, DFT has been successfully used to elucidate reaction mechanisms and predict regioselectivity in substitution reactions. For instance, DFT calculations on other heterocyclic compounds have been used to determine reactivity indices like chemical hardness, softness, and electronegativity, which provide a quantitative measure of their reactivity.

A hypothetical table of DFT-calculated electronic properties for "this compound" is presented below to illustrate the type of data that would be generated.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT calculations for this compound were not found in the searched literature.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, although they are generally more computationally expensive than DFT.

For "this compound," ab initio calculations could be employed to obtain a more precise determination of its geometry and electronic energy. These methods are particularly useful for validating the results obtained from DFT calculations and for studying systems where DFT may not be as reliable. For example, ab initio calculations have been used to investigate the tautomeric equilibrium of the indazole ring, confirming that the 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the conformational flexibility and dynamic behavior of molecules over time. These methods are particularly valuable for understanding how a molecule might behave in a biological system or in solution.

Molecular Dynamics (MD) simulations would involve placing "this compound" in a simulated environment, such as a box of water molecules, and then calculating the forces between all atoms to simulate their movement over a period of time. This would allow for the exploration of the molecule's conformational landscape, identifying the most stable conformations and the energy barriers between them. MD simulations can also provide insights into the molecule's interactions with its environment, such as the formation of hydrogen bonds with solvent molecules.

In the context of drug

Mechanistic Investigations of Biological Activities Excluding Clinical Outcomes

Enzyme Inhibition Mechanisms

Indazole-containing compounds have been identified as potent inhibitors of several enzyme families, most notably protein kinases, which play crucial roles in cellular signaling.

Derivatives of the indazole scaffold have demonstrated inhibitory activity against a broad spectrum of protein kinases through various interaction mechanisms, often involving competition with ATP at the enzyme's active site.

Fibroblast Growth Factor Receptor (FGFR) Kinases: The indazole structure has been identified as a valuable pharmacophore for the inhibition of FGFR kinases, which are validated targets in cancer therapy. nih.gov Structure-based drug design has led to the development of indazole-containing fragments that inhibit FGFR1–3 with activities in the micromolar to nanomolar range. nih.govmdpi.com For instance, certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives exhibit potent FGFR1 inhibitory activity, with IC50 values as low as 30.2 nM. mdpi.com AZD4547 is another selective inhibitor of FGFR1, 2, and 3. researchgate.net These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling.

Pim Kinases: Novel 1H-indazole derivatives have been developed as potent inhibitors of pan-Pim kinases. One such compound, a 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative, demonstrated strong activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. mdpi.com

Polo-like Kinase 4 (PLK4): A series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were reported as single-digit nanomolar inhibitors of PLK4, a key regulator of centriole duplication. mdpi.com One compound from this series, CFI-400945, was identified as a clinical candidate for cancer therapy. mdpi.com

Extracellular Signal-Regulated Kinase (ERK): Structure-guided design has yielded 1H-indazole amide derivatives that are potent inhibitors of ERK1/2. Advanced compounds in this series showed excellent enzymatic and cellular activity, with IC50 values against the ERK1/2 enzyme ranging from 9.3 to 25.8 nM. mdpi.comnih.gov

Table 1: Inhibitory Activity of Selected Indazole Derivatives against Protein Kinases

Compound Class Target Kinase(s) IC50 Value
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative FGFR1 30.2 ± 1.9 nM
5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative (82a) Pim-1 0.4 nM
5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative (82a) Pim-2 1.1 nM
5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative (82a) Pim-3 0.4 nM
1H-indazole amide derivative ERK1/2 9.3 ± 3.2 nM

The inhibitory action of indazole derivatives extends beyond kinases to other classes of enzymes critical for pathogen survival and host metabolic processes.

Indoleamine 2,3-dioxygenase 1 (IDO1): A series of 3-substituted 1H-indazoles have been investigated for their ability to inhibit the IDO1 enzyme, a target in immunotherapy. Structure-activity relationship studies indicated that substituents at the 4- and 6-positions of the 1H-indazole scaffold are crucial for inhibitory activity. mdpi.com

Trypanothione Synthetase (TryS): This enzyme is essential for the redox metabolism of trypanosomatid parasites and is a validated drug target. nih.govnih.gov While specific indazole-based inhibitors of TryS are not extensively detailed, high-throughput screening has identified various drug-like molecules that inhibit the enzyme from Trypanosoma brucei, Leishmania infantum, and Trypanosoma cruzi with IC50 values in the low micromolar range. nih.gov The indazole scaffold represents a potential starting point for the design of new TryS inhibitors.

Receptor Binding and Ligand-Target Interactions

Indazole derivatives have been shown to interact with various receptors, particularly G-protein coupled receptors (GPCRs), which constitute a major class of pharmaceutical targets. nih.govbham.ac.uk

G-protein coupled receptors (GPCRs): The versatility of the indazole scaffold allows for its incorporation into ligands that target a wide array of GPCRs. These receptors are integral membrane proteins that transduce extracellular signals into intracellular responses. nih.govnih.gov

Serotonin 5-HT2C Receptor: A series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized and evaluated as 5-HT2C receptor agonists. One compound, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), displayed high agonistic activity for the human 5-HT2C receptor with an EC50 value of 1.0 nM and high selectivity over 5-HT2A receptors. nih.gov

Metabotropic Glutamate Receptor 5 (mGlu5): A novel series of selective negative allosteric modulators (NAMs) for mGlu5 was discovered based on an isothiazole (B42339) scaffold incorporating an indazole moiety. researchgate.net

Mas-related G protein-coupled receptor-X2 (MRGPRX2): This receptor is specifically expressed on mast cells and is involved in degranulation and inflammatory responses. jci.orgsemanticscholar.org While direct binding data for simple indazoles are limited, the modulation of mast cell activity suggests a potential interaction with receptors like MRGPRX2.

Modulation of Intracellular Signaling Cascades

By inhibiting upstream kinases or binding to cell surface receptors, indazole-based compounds can significantly modulate downstream intracellular signaling pathways.

Inhibition of the ERK1/2 pathway by indazole amide derivatives directly impacts the MAPK/ERK signaling cascade, which is central to cell proliferation, differentiation, and survival. nih.gov This inhibition can suppress the growth of cancer cells that are dependent on this pathway. mdpi.comnih.gov

Furthermore, interactions with GPCRs on mast cells, such as MRGPRX2, can trigger or inhibit complex signaling cascades involving G-proteins and intracellular calcium mobilization. jci.orgnih.gov The neuropeptide Substance P, for instance, activates mast cells through such receptors, leading to a cascade that results in degranulation. nih.gov Antagonists targeting these receptors could block these signaling events.

Cellular and Molecular Target Identification and Validation

The functional consequences of enzyme inhibition and receptor binding by indazole derivatives have been validated in various cellular models.

Mast Cell Degranulation: Mast cells play a critical role in allergic and inflammatory responses by releasing mediators like histamine (B1213489) and proteases upon activation. nih.govekb.eg This process, known as degranulation, can be triggered by various stimuli, including Substance P acting through GPCRs. nih.gov The activation of FcεRI or receptors like MRGPRX2 initiates a signaling cascade leading to the fusion of secretory granules with the plasma membrane. jci.orgnih.gov The development of indazole-based compounds that can modulate these pathways is an area of interest for controlling inflammatory conditions. semanticscholar.org

Elucidation of Structure-Activity Relationships (SAR) for Biological Response

Systematic modification of the indazole scaffold has been crucial in optimizing potency and selectivity for various biological targets.

For FGFR Inhibition: SAR studies on indazole-based fragments revealed that specific structural features of the molecules could determine subtype selectivity among the FGFR family. nih.gov

For ERK1/2 Inhibition: The optimization of indazole amide-based inhibitors was achieved through knowledge-based drug design, leading to compounds with potent enzymatic and cellular activity. nih.gov

For IDO1 Inhibition: Analysis of synthesized indazole derivatives showed that the nature and position of substituent groups, particularly at the 4- and 6-positions of the 1H-indazole core, played a critical role in the inhibition of the IDO1 enzyme. mdpi.com

For 5-HT2C Receptor Agonism: SAR studies of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives identified specific substitutions that conferred high agonistic activity and selectivity for the 5-HT2C receptor. nih.gov

These studies underscore the importance of the indazole core as a tunable scaffold for developing targeted therapeutic agents.

Applications and Emerging Research Directions in Chemical Science Excluding Clinical Applications

Utility as Precursors and Synthetic Intermediates

The primary role of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one in chemical science is as a key synthetic intermediate. The attachment of the pivaloyl (2,2-dimethylpropan-1-one) group to the N-1 position of the indazole ring is a critical step that facilitates further molecular elaborations.

The N-acylation of indazole typically yields the N-1 substituted product as the thermodynamically more stable regioisomer. nih.gov This regioselectivity is crucial for synthetic chemists, as it reliably furnishes a specific isomer for subsequent reactions. The pivaloyl group, in this context, can be viewed as a protecting group for the N-1 position. This protection allows for regioselective functionalization at other sites on the indazole ring, such as the C-3 or C-7 positions, which might otherwise be complicated by the reactivity of the N-H bond. researchgate.net

Furthermore, N-1 acyl indazoles are valuable precursors for the synthesis of N-1 alkyl indazoles. nih.gov The ketone functional group of the pivaloyl moiety can be chemically modified, or the entire group can be removed under specific conditions to yield the parent indazole or be transformed into a different functional group. This strategic use allows for the construction of complex indazole-based molecules from a common starting material. For instance, the reduction of an N-acyl indazole can provide access to the corresponding N-alkyl indazole, a motif commonly found in biologically active compounds. nih.gov

Table 1: Role of this compound in a Synthetic Sequence This table illustrates a representative synthetic pathway where the N-pivaloyl group is used to direct further functionalization.

StepStarting MaterialReagents and ConditionsProductPurpose of Pivaloyl Group
11H-IndazolePivaloyl chloride, Base (e.g., Pyridine)This compoundN-1 protection and activation for subsequent steps.
2This compounde.g., NBS, CCl₄, light1-(3-Bromo-indazol-1-yl)-2,2-dimethylpropan-1-oneDirects regioselective bromination to the C-3 position.
31-(3-Bromo-indazol-1-yl)-2,2-dimethylpropan-1-onee.g., Arylboronic acid, Pd catalyst, Base1-(3-Aryl-indazol-1-yl)-2,2-dimethylpropan-1-oneEnables cross-coupling reactions at the C-3 position.
41-(3-Aryl-indazol-1-yl)-2,2-dimethylpropan-1-onee.g., NaOH, H₂O/EtOH3-Aryl-1H-indazoleDeprotection to yield the final functionalized indazole.

Applications in Organic Synthesis and Catalyst Development

Beyond its role as a simple intermediate, the indazole scaffold is explored for its utility in directing chemical reactions and in the architecture of catalysts. While specific applications of this compound in catalysis are still emerging, the foundational chemistry of the indazole ring suggests significant potential.

The indazole nucleus can function as a directing group, guiding the regioselective functionalization of C-H bonds. researchgate.netresearchgate.net By attaching the bulky pivaloyl group to the N-1 position, the steric and electronic properties of the indazole ring are modified, which can influence the outcome of transition-metal-catalyzed C-H activation reactions, potentially directing functionalization to specific positions on the benzene (B151609) portion of the scaffold.

In the field of catalyst development, N-heterocyclic compounds are ubiquitous as ligands for transition metals. The nitrogen atoms of the indazole ring can coordinate with metal centers, creating catalysts for a variety of organic transformations. While metal complexes of 2H-indazoles have been noted for their use in materials like OLEDs, the potential for N-1 acyl indazoles like this compound to act as ligands is an area of active interest. researchgate.net The ketone oxygen of the pivaloyl group could potentially act as an additional coordination site, making the compound a bidentate ligand and thereby imparting unique stability and selectivity to a metal catalyst.

Role in Chemical Probe Design for Biological Pathway Exploration

Chemical probes are essential tools for studying biological systems. The indazole scaffold is a "privileged structure" in medicinal chemistry and is found in many inhibitors of protein kinases. pnrjournal.comcaribjscitech.com This inherent bioactivity makes indazole derivatives excellent candidates for development into chemical probes to explore biological pathways, without focusing on a therapeutic outcome.

The design of fluorescent probes is a prominent area of research. Studies have shown that the fluorescence properties of indazole-based fluorophores can be significantly altered by substitution. researchgate.netresearchgate.net Attaching an electron-withdrawing group, such as an acyl group, to the indazole nitrogen can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net This can lead to a "light-up" phenomenon, where a non-fluorescent precursor becomes highly fluorescent upon reaction or binding. researchgate.net The pivaloyl group in this compound, being an electron-withdrawing acyl moiety, could be leveraged in the design of such activatable probes.

Furthermore, indazole derivatives have been successfully labeled with radioisotopes (e.g., Carbon-11) to create Positron Emission Tomography (PET) probes for imaging the activity of enzymes like PIM1 kinase in biological systems. nih.gov The synthesis of such probes often involves multi-step sequences where a precursor, structurally similar to this compound, is modified in the final stages to incorporate the imaging agent.

Table 2: Influence of N-Substitution on Indazole Fluorophore Properties Data adapted from analogous D-π-A fluorophore systems to illustrate the principle of fluorescence modulation. researchgate.net

Indazole Derivative TypeN-SubstituentElectronic NatureRelative Fluorescence IntensityEmission Wavelength (nm)
D-indazole-π-A-H or -AlkylNeutral/DonatingWeak~650 nm
EWT-indazole-π-A-Acyl (e.g., -Boc, -Pivaloyl)Electron-Withdrawing (EWT)Strong (e.g., >100-fold enhancement)~700 nm

Potential in Materials Science and Photochemistry

The photophysical properties of indazole derivatives suggest their potential application in materials science. The development of novel organic materials for applications such as organic light-emitting diodes (OLEDs) and sensors is a rapidly advancing field. Some complex indazole-containing heterocycles have been shown to exhibit aggregation-induced emission (AIE), a highly desirable property where compounds are non-emissive in solution but become highly luminescent in the aggregated or solid state. rsc.org This prevents the fluorescence quenching that often occurs in solid-state devices.

In the realm of photochemistry, aromatic ketones are a well-known class of photoinitiators for polymerization reactions. bgsu.edu Photoinitiators are molecules that, upon absorbing light, generate reactive species (radicals or cations) that initiate polymerization. nih.gov While this compound does not fit the classic mold of a high-efficiency Norrish Type I photoinitiator, its structure as an aromatic ketone makes it a candidate for investigation in photoinitiating systems, potentially as a photosensitizer or as part of a multi-component initiating system. researchgate.netresearchgate.net Its utility could be particularly relevant for specialized applications where properties like migration stability are important.

Future Research Trajectories for Indazol-1-yl Ketone Derivatives

The future of research on this compound and related indazol-1-yl ketone derivatives is poised to expand into several key areas of chemical science.

Advanced Synthetic Methodologies: A primary focus will be the development of more sophisticated, atom-economical, and scalable synthetic routes to access functionalized indazolyl ketones. nih.gov This includes exploring novel C-H activation and cross-coupling strategies that use the N-acyl indazole template to build molecular complexity. researchgate.net

Homogeneous Catalysis: A significant opportunity lies in the systematic exploration of indazol-1-yl ketones as tunable ligands in homogeneous catalysis. Research could focus on synthesizing a library of these compounds with varied electronic and steric properties and screening them in important catalytic reactions, such as cross-coupling, hydrogenation, and metathesis.

Smart Materials and Sensors: Building on initial findings of fluorescence in indazole systems, future work will likely target the design of "smart" materials. researchgate.netehu.es This could involve creating indazolyl ketone-based polymers or molecular crystals that respond to external stimuli (e.g., light, heat, chemical analytes) with a change in their optical or electronic properties, leading to new sensors and display technologies.

Novel Chemical Probes: The development of next-generation chemical probes for biological research remains a compelling direction. Future efforts may focus on creating highly selective and potent indazolyl ketone probes for specific enzyme families or cellular components, incorporating features like two-photon absorption or fluorescence lifetime imaging capabilities for advanced microscopy applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.